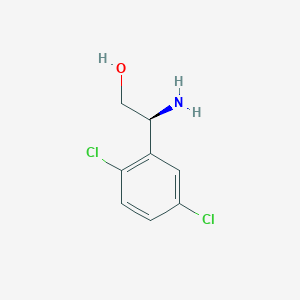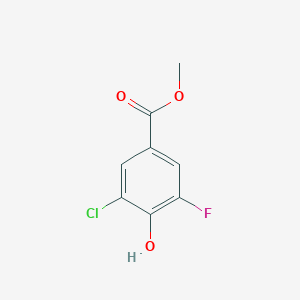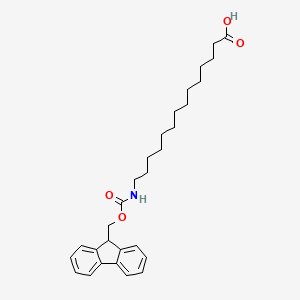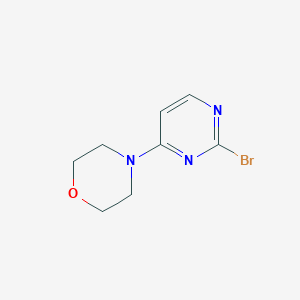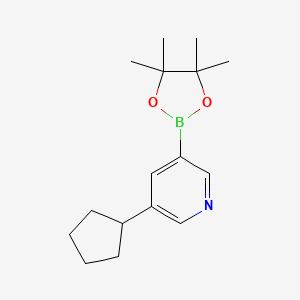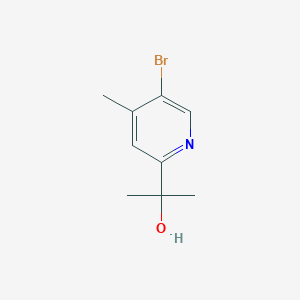
2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol
Descripción general
Descripción
2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol (BMMP) is a brominated heterocyclic compound that has been used in a variety of scientific research applications. BMMP has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, as a ligand for coordination compounds, and as a model compound for studying the structure and reactivity of brominated heterocyclic compounds. In addition, 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol has been studied for its potential applications in medicine and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol is not well understood. However, it is believed that the bromine atom in the compound is responsible for its reactivity. It is thought that the bromine atom can form covalent bonds with other molecules, which can lead to the formation of new compounds. In addition, the bromine atom can also act as an electron acceptor, which can lead to the formation of new compounds with different properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol are not well understood. However, it has been shown to have some anti-inflammatory and anti-oxidant properties. In addition, it has been found to inhibit the growth of certain bacteria and fungi, as well as to have some cytotoxic effects on cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. In addition, it can be used in a variety of reactions and can be used as a model compound for studying the structure and reactivity of brominated heterocyclic compounds. However, there are some limitations to using 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol in lab experiments. It is toxic and can be irritating to the skin and eyes, and it can react with other compounds to produce hazardous byproducts.
Direcciones Futuras
There are a number of potential future directions for 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol research. These include further studies on its synthesis methods, mechanism of action, biochemical and physiological effects, and applications in medicine and pharmacology. In addition, further research could be done on its potential applications in other scientific fields, such as catalysis and materials science. Finally, further studies could be conducted on the safety and toxicity of 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol, as well as on its potential environmental impacts.
Propiedades
IUPAC Name |
2-(5-bromo-4-methylpyridin-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6-4-8(9(2,3)12)11-5-7(6)10/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBKKFNREYWHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


